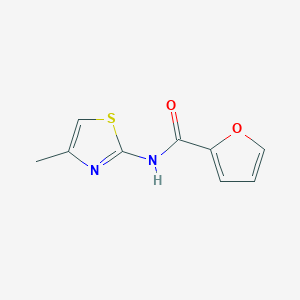

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Description

Contextualization within Thiazole (B1198619) Chemistry and Its Heterocyclic Significance

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. wisdomlib.org This ring is a vital structural component in numerous natural and synthetic compounds. researchgate.net A notable example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for metabolism. nih.gov The thiazole nucleus is also a core component of many pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and anti-inflammatory properties. researchgate.net

The aromatic nature of the thiazole ring contributes to its stability and allows it to engage in various chemical interactions, such as hydrogen bonding and coordination with metal ions, which are crucial for its biological functions. fiveable.me The versatility of the thiazole ring has made it a significant scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are used not only in medicine but also in commercial applications like the manufacturing of dyes and fungicides. wikipedia.org

Overview of Furan (B31954) Derivatives in Organic Synthesis

Furan is another key heterocyclic compound, consisting of a five-membered aromatic ring containing one oxygen atom. perlego.com Furan and its derivatives are highly valuable in organic synthesis, serving as versatile building blocks for creating a wide array of more complex molecules. perlego.com They are integral intermediates in the production of pharmaceuticals, agrochemicals, and various materials. studysmarter.co.ukijsrst.com

The chemical reactivity of the furan ring, including its ability to undergo electrophilic substitution and cycloaddition reactions, makes it a powerful tool for synthetic chemists. pharmaguideline.com This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. organic-chemistry.org Furan derivatives are found in many natural products and are widely used in the development of new chemical entities with potential therapeutic applications. studysmarter.co.uk

Role of Carboxamide Linkages in Molecular Architecture

The carboxamide group (–CO–NH–) is a fundamental functional group in organic chemistry and biochemistry, most famously forming the peptide bonds that link amino acids into proteins. semanticscholar.org This linkage is known for its significant stability, which is attributed to resonance that delocalizes electrons between the oxygen, carbon, and nitrogen atoms. jocpr.com This stability makes the carboxamide bond resistant to hydrolysis, a critical feature in biological systems. semanticscholar.org

In molecular design, the carboxamide linkage serves as a reliable and structurally well-defined linker. combichemistry.com It is relatively rigid and planar, which can help to orient the connected molecular fragments in a predictable manner. Furthermore, the amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can be crucial for molecular recognition and binding to biological targets. jocpr.comnih.gov This feature enhances the potential for carboxamide-containing molecules to exhibit specific biological activities. nih.gov

Rationale for Comprehensive Academic Investigation of N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

The academic investigation of this compound is driven by the strategic combination of its three core components. The molecule brings together:

A thiazole moiety, a well-known pharmacophore with a history of diverse biological activities. wisdomlib.orgresearchgate.net

A furan ring, a versatile synthetic building block used in the creation of complex chemical structures. perlego.com

A carboxamide linker, which provides structural stability and hydrogen bonding capabilities, essential for molecular interactions. jocpr.comnih.gov

By covalently linking these specific heterocyclic systems, researchers can explore the synergistic effects of combining these fragments. The resulting molecule possesses a unique three-dimensional shape and electronic distribution, making it a candidate for investigation in medicinal chemistry, materials science, and other areas of chemical research. The study of such hybrid molecules allows for the exploration of new chemical space and the potential discovery of compounds with novel properties and applications.

Compound Properties and Identifiers

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C9H8N2O2S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 302837-12-3 |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDJLYVJPFBLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methyl 1,3 Thiazol 2 Yl Furan 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage simplifies the target molecule into two key precursors: a furan-2-carboxylic acid derivative and 4-methyl-1,3-thiazol-2-amine. This approach is favored due to the ready availability of methods for forming amide bonds.

The primary disconnection is as follows:

Target Molecule: this compound

Disconnection: Amide C-N bond

Precursors:

Furan-2-carboxylic acid or an activated derivative (e.g., furan-2-carbonyl chloride)

4-methyl-1,3-thiazol-2-amine

Further retrosynthetic analysis of the precursors leads to simpler, commercially available starting materials. The 4-methyl-1,3-thiazol-2-amine can be synthesized from chloroacetone (B47974) and thiourea (B124793). Furan-2-carboxylic acid is often derived from furfural (B47365) through oxidation.

Synthesis of Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks.

The Hantzsch thiazole (B1198619) synthesis is a widely recognized and utilized method for the preparation of 2-aminothiazole (B372263) derivatives. mjcce.org.mk The synthesis of 4-methyl-1,3-thiazol-2-amine is commonly achieved through the reaction of chloroacetone with thiourea. orgsyn.org This reaction can sometimes be vigorous, and the use of a diluent can help to control the reaction rate. orgsyn.org

Alternative approaches to 2-aminothiazole synthesis include the reaction of α-haloketones with thiourea in the presence of a catalyst. For instance, a novel multifunctional ionic liquid nanocatalyst has been developed for the synthesis of 2-aminothiazoles from methyl ketones and thiourea using trichloroisocyanuric acid (TCCA) as a halogen source. rsc.org Other methods involve the reaction of β-aroylacrylic acid with thiourea derivatives in the presence of glacial acetic acid to yield 2-amino-4-hydroxy-thiazoles. ekb.eg

Table 1: Methodologies for the Preparation of 4-methyl-1,3-thiazol-2-amine

| Method | Reactants | Reagents/Conditions | Yield | Reference |

| Hantzsch Thiazole Synthesis | Chloroacetone, Thiourea | Reflux | 70-75% | orgsyn.org |

| Catalytic One-Pot Synthesis | Acetophenone, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4, TCCA, EtOH, 80 °C | High | rsc.org |

| From β-Aroylacrylic Acid | 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, Thiourea | Ethanol, Glacial Acetic Acid, Reflux | Good | ekb.eg |

Furan-2-carboxylic acid, also known as 2-furoic acid, is a key precursor that can be prepared through various methods. A common laboratory preparation involves the oxidation of furfural. uop.edu.pkorgsyn.org This can be achieved using oxidizing agents such as potassium dichromate or permanganate. uop.edu.pkorgsyn.org An alternative method is the Cannizzaro reaction of furfural in an alkaline solution. orgsyn.org

To facilitate amide bond formation, furan-2-carboxylic acid is often converted to a more reactive derivative, such as furan-2-carbonyl chloride. This is typically achieved by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂), a reaction first documented in 1924. wikipedia.org This conversion is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride atom. Other reagents like oxalyl chloride can also be employed for this transformation.

Table 2: Synthesis of Furan-2-carboxylic Acid and Furan-2-carbonyl Chloride

| Product | Starting Material | Reagents/Conditions | Reference |

| Furan-2-carboxylic acid | Furfural | Potassium dichromate or permanganate | uop.edu.pkorgsyn.org |

| Furan-2-carboxylic acid | Furfural | Concentrated alkali (Cannizzaro reaction) | orgsyn.org |

| Furan-2-carbonyl chloride | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂), Reflux | wikipedia.org |

Amide Bond Formation Techniques for the Compound

The final step in the synthesis of this compound is the formation of the amide bond between the two key precursors.

Direct coupling of furan-2-carboxylic acid with 4-methyl-1,3-thiazol-2-amine can be achieved using various coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. researchgate.net

A straightforward and common method for the synthesis of furan-2-carboxamides involves the reaction of an amine with furan-2-carbonyl chloride. google.com This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride. The high reactivity of the acyl chloride allows the reaction to proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.

An alternative to direct coupling involves the use of activated esters of furan-2-carboxylic acid. These esters are more reactive towards nucleophilic attack by amines than the corresponding carboxylic acid. Examples of activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. organic-chemistry.org These can be prepared by reacting furan-2-carboxylic acid with the corresponding alcohol in the presence of a coupling agent. A method for synthesizing activated esters from carboxylic acids using triphenylphosphine, iodine, and triethylamine (B128534) has also been reported. organic-chemistry.org

Mixed anhydrides, formed by the reaction of furan-2-carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., ethyl chloroformate), can also serve as activated intermediates for amide bond formation. The anhydride (B1165640) is then reacted with 4-methyl-1,3-thiazol-2-amine to form the desired amide.

Table 3: Amide Bond Formation Techniques

| Method | Reactants | Reagents/Conditions | Description |

| Direct Coupling | Furan-2-carboxylic acid, 4-methyl-1,3-thiazol-2-amine | DCC, EDC, HOBt, or DMAP | Activation of the carboxylic acid followed by nucleophilic attack by the amine. |

| Acyl Chloride Reaction | Furan-2-carbonyl chloride, 4-methyl-1,3-thiazol-2-amine | Base (e.g., triethylamine, pyridine) | Highly reactive acyl chloride reacts with the amine. |

| Activated Ester Method | Activated ester of furan-2-carboxylic acid, 4-methyl-1,3-thiazol-2-amine | Inert solvent | The activated ester is a good leaving group, facilitating amide formation. |

| Mixed Anhydride Method | Furan-2-carboxylic acid, 4-methyl-1,3-thiazol-2-amine | Pivaloyl chloride or ethyl chloroformate, then the amine | Formation of a mixed anhydride intermediate that reacts with the amine. |

Exploration of Catalytic Methods for Amide Synthesis

The direct formation of an amide bond from a carboxylic acid and an amine is a challenging transformation that often requires activation of the carboxylic acid. Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric activating agents.

One common approach involves the use of coupling reagents that act as catalysts or activators. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate furan-2-carboxylic acid. nih.gov The reaction proceeds through an acylimidazole intermediate, which then readily reacts with 2-amino-4-methylthiazole. Another widely used coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitates the amide bond formation. nih.gov

Recent advances in catalysis have also explored the use of metal-based and organocatalysts for direct amidation reactions, which aim to avoid the use of stoichiometric activating agents altogether. mdpi.com While specific examples for this compound are not extensively documented, the principles from related amide syntheses can be applied.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the catalyst system.

The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly employed for amide coupling reactions. nih.govgoogle.com For instance, the activation of furan-2-carboxylic acid with CDI is often performed in THF at elevated temperatures, such as 45 °C, to ensure the formation of the reactive intermediate. nih.gov The subsequent addition of the amine and continued reaction at the same temperature for several hours typically leads to the desired product. nih.gov

The reaction temperature is another critical factor. While initial activation of the carboxylic acid may be performed at room temperature or slightly elevated temperatures, the subsequent reaction with the amine may require heating to drive the reaction to completion. However, excessively high temperatures should be avoided to prevent potential side reactions and decomposition of the product. The optimal temperature regime is often determined empirically for each specific reaction setup.

| Parameter | Condition | Outcome | Reference |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and intermediates | nih.gov |

| Solvent | Dichloromethane (DCM) | Commonly used, easy to remove post-reaction | google.com |

| Temperature | 45 °C | Effective for CDI activation and subsequent amidation | nih.gov |

| Temperature | Room Temperature | Sufficient for some coupling reactions, minimizes side reactions | google.com |

For the amide formation itself, screening of various coupling agents and catalysts is a standard practice to identify the most efficient system. Common coupling reagents that would be screened include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. nih.gov This technique can be effectively applied to the synthesis of this compound.

In a typical microwave-assisted protocol, the reactants (furan-2-carboxylic acid and 2-amino-4-methylthiazole), a suitable coupling agent, and a solvent are placed in a microwave reactor. The reaction mixture is then irradiated at a specific temperature and power for a short duration. For related heterocyclic compounds, microwave synthesis has been shown to reduce reaction times from hours to minutes. nih.gov For instance, the synthesis of N-substituted amide derivatives has been achieved in as little as 33–90 seconds with high yields. nih.gov

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate to Good | nih.gov |

| Microwave-Assisted | 33-90 seconds | 82% (for a related compound) | nih.gov |

| Microwave-Assisted | 15 minutes | 81% (for a related compound) | nih.gov |

Purification and Isolation Methodologies

After the synthesis, the crude product needs to be purified to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the most common and effective methods for the purification of this compound.

Silica gel column chromatography is a standard method for the purification of furan-2-carboxamide derivatives. nih.gov The choice of the eluent system is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or acetone, is typically used. mdpi.comresearchgate.net

The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. For furan-2-carboxamides, solvent systems such as hexane-ethyl acetate in varying ratios (e.g., 7:3, 6:4, 1:1) have been successfully employed. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

| Compound Type | Solvent System | Reference |

| Furan-2-carboxamides | Hexane-Ethyl Acetate (7:3) | nih.gov |

| Furan-2-carboxamides | Hexane-Ethyl Acetate (6:4) | nih.gov |

| Furan-2-carboxamides | Hexane-Ethyl Acetate (1:1) | nih.gov |

| Thiazole derivatives | Hexane-Acetone | researchgate.net |

| Thiazole derivatives | Hexane-Methanol | researchgate.net |

| Polar compounds | Methanol-Dichloromethane | rochester.edu |

Recrystallization and Precipitation Strategies

The final step in the synthesis of this compound, as with many crystalline organic compounds, involves purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization and precipitation are common and effective techniques employed to achieve a high degree of purity for the final product.

Detailed research into the purification of a series of related N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives has indicated a general and effective method for obtaining the final products in a purified form. google.com This methodology involves an initial workup procedure followed by recrystallization from a suitable solvent system.

Following the completion of the chemical reaction, the typical procedure involves dissolving the reaction mixture in an organic solvent such as ethyl acetate. This solution is then washed sequentially with distilled water and a saturated brine solution to remove water-soluble impurities. The organic layer is subsequently dried using an anhydrous drying agent, like sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the crude product. google.com

The crucial purification step is the recrystallization of this crude solid. For the class of compounds that includes this compound, petroleum ether (also known as sherwood oil) has been identified as a suitable solvent for recrystallization. google.com This process involves dissolving the crude product in a minimal amount of hot petroleum ether and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals can then be collected by filtration.

The choice of solvent is critical in recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It should also not react with the compound and should be easily removable from the purified crystals. The use of petroleum ether suggests that this compound is likely a compound with moderate to low polarity.

The effectiveness of the recrystallization process is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR), which can confirm the purity of the isolated compound.

Below is a table summarizing the general recrystallization strategy applicable to this class of compounds.

| Purification Step | Procedure | Purpose |

| Initial Workup | The reaction mixture is dissolved in ethyl acetate and washed with distilled water and saturated brine. | To remove water-soluble impurities. |

| Drying | The organic layer is dried over anhydrous sodium sulfate. | To remove residual water from the organic solvent. |

| Solvent Removal | The solvent is evaporated under reduced pressure. | To obtain the crude solid product. |

| Recrystallization | The crude product is recrystallized from petroleum ether. | To purify the final compound by separating it from soluble impurities. |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to understanding the chemical bonding, functional groups, and atomic connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the three protons of the furan (B31954) ring, the single proton on the thiazole (B1198619) ring, the amide (N-H) proton, and a characteristic singlet for the methyl (CH₃) group protons. The chemical shifts (δ, in ppm), integration values, and coupling patterns (J, in Hz) would confirm the connectivity of the molecule.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the furan and thiazole rings, and the methyl group carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon assignments.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A peak typically in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption around 1650-1680 cm⁻¹.

N-H bending (Amide II band): A peak typically found near 1550 cm⁻¹.

C-N stretching and C=N stretching: Vibrations associated with the thiazole ring.

C-O-C stretching: From the furan ring.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (e.g., ESI-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of the compound, likely by observing the protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound, which is crucial for confirming its identity. Analysis of the fragmentation patterns observed in the mass spectrum could also help to elucidate the structure by showing how the molecule breaks apart.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing conjugated π-systems. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated system formed by the furan and thiazole rings linked by the carboxamide group.

X-ray Crystallography Studies

While spectroscopic methods provide structural information for molecules in solution or bulk, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometric parameters of the furan and thiazole rings and the amide linkage.

Crystal packing: Showing how individual molecules are arranged in the crystal lattice and identifying intermolecular interactions like hydrogen bonding, which are critical for understanding the solid-state properties of the material.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of N-(thiazol-2-yl)furan-2-carboxamide, the molecules are linked by a combination of hydrogen bonds and π-π stacking interactions. nih.gov The primary hydrogen bonding motif involves the amide proton (N-H) acting as a donor to the thiazole nitrogen atom of an adjacent molecule, forming a characteristic dimeric structure. nih.govmdpi.com This type of N-H···N hydrogen bonding is a common feature in N-thiazolyl amides and plays a significant role in their supramolecular assembly. nih.gov

π-π stacking is another key interaction governing the arrangement of these planar heterocyclic systems. nih.govnih.gov In furan-containing compounds, stacking can occur between the furan ring and other aromatic moieties. nih.govrsc.org For N-(thiazol-2-yl)furan-2-carboxamide, both the furan and thiazole rings are involved in π-π stacking, further stabilizing the crystal structure. The presence of the methyl group in this compound would likely introduce steric effects that could subtly modify the stacking geometry and distances compared to its non-methylated counterpart.

Table 1: Summary of Intermolecular Interactions in N-(thiazol-2-yl)furan-2-carboxamide

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | Amide N-H | Thiazole N | Forms centrosymmetric dimer motifs. nih.govmdpi.com |

| Aromatic C-H | Amide O | Contributes to linking the primary structural motifs. nih.gov | |

| Aromatic C-H | Thiazole N | Further stabilizes the crystal packing. nih.gov | |

| π-π Stacking | Furan ring | Thiazole ring | Parallel-displaced stacking between adjacent molecules. nih.govnih.gov |

| Thiazole ring | Thiazole ring | Offset stacking interactions between dimers. nih.govnih.gov |

Investigation of Molecular Packing Arrangements and Crystal Morphology

The molecular packing of N-(thiazol-2-yl)furan-2-carboxamide, a close structural analog of the title compound, reveals a layered arrangement driven by the intermolecular interactions detailed previously. The compound crystallizes in the monoclinic space group P21/n, with two independent molecules in the asymmetric unit. nih.gov

The fundamental building block of the crystal structure is the N-H···N hydrogen-bonded dimer. nih.govmdpi.com These dimers are then arranged into sheets or layers. The orientation of the furan and thiazole rings is a key feature of the molecular conformation. In N-(thiazol-2-yl)furan-2-carboxamide, these rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov

The crystal morphology, or the external shape of the crystals, is a direct consequence of the internal molecular packing and the relative strengths of the intermolecular forces along different crystallographic directions. For N-(thiazol-2-yl)furan-2-carboxamide, the specific morphology was not detailed in the available literature, but typically, compounds with such layered structures might form plate-like or needle-like crystals. The introduction of a methyl group on the thiazole ring in This compound would alter the surface of the molecule, potentially influencing the crystal habit by modifying the intermolecular interactions at the crystal faces.

Table 2: Crystallographic Data for N-(thiazol-2-yl)furan-2-carboxamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Z' | 2 |

| Primary Supramolecular Motif | N-H···N hydrogen-bonded dimer |

| Secondary Interactions | C-H···O, π-π stacking |

| Overall Packing | Layered, Herringbone-like |

Data extracted from a study on the structural analog N-(thiazol-2-yl)furan-2-carboxamide. nih.gov

Computational and Theoretical Chemistry Investigations of N 4 Methyl 1,3 Thiazol 2 Yl Furan 2 Carboxamide

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and the distribution of electrons are fundamental to a molecule's identity. Advanced computational methods allow for the precise calculation of these features.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for optimizing molecular geometries. For the analogous compound N-(thiazol-2-yl)furan-2-carboxamide, calculations have been performed, often using the B3LYP functional with a 6-311G(d,p) basis set, to find the lowest energy structure. nih.gov

These studies reveal that the molecule is not perfectly planar. The furan (B31954) and thiazole (B1198619) rings are twisted relative to each other, primarily due to the steric hindrance around the central amide linkage. The key dihedral angle, defining the twist between the furan ring and the amide plane, is a critical parameter. The addition of a methyl group at the 4-position of the thiazole ring in the title compound is expected to introduce further steric interactions, potentially influencing the preferred conformation and the degree of twisting between the heterocyclic systems.

Below is a representative table of calculated geometric parameters for the parent N-(thiazol-2-yl)furan-2-carboxamide, which serves as a baseline for understanding the title compound.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | ~1.24 | |

| C-N (amide) | ~1.37 | |

| Furan-C(amide) | ~1.47 | |

| Thiazole-N(amide) | ~1.39 | |

| Furan-Amide Dihedral | Varies with conformation | |

| Amide-Thiazole Dihedral | Varies with conformation |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a workhorse for geometry optimization, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic properties, albeit at a greater computational expense. These methods are used to refine the understanding of electron correlation effects, which are crucial for accurately describing non-covalent interactions and reaction barriers. For heterocyclic systems like N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, such high-level calculations can provide benchmark data for ionization potentials, electron affinities, and excited state energies, offering a more profound characterization of the molecule's electronic behavior.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the amide bond and the single bonds connecting the furan and thiazole rings allows the molecule to adopt various conformations. Conformational analysis, performed by systematically rotating these bonds and calculating the corresponding energy, maps the potential energy surface (PES). This analysis identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. For the parent molecule, the PES reveals that the trans conformation of the amide group (with respect to the furan and thiazole rings) is generally more stable than the cis conformation due to reduced steric clash. The global minimum is typically a non-planar structure, achieving a balance between conjugative stabilization (favoring planarity) and steric repulsion.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these are localized around the carbonyl oxygen, the furan oxygen, and the nitrogen atom of the thiazole ring. nih.gov

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are prone to nucleophilic attack. The most positive potential is found on the amide hydrogen (N-H), making it a primary site for hydrogen bonding. nih.gov

The MEP map visually confirms the polar nature of the molecule and highlights the key sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and distribution of these orbitals provide critical information about the molecule's electronic properties and reactivity.

HOMO: The highest energy orbital containing electrons. It represents the ability to donate electrons. The HOMO is typically distributed over the electron-rich parts of the molecule, often the furan and thiazole rings.

LUMO: The lowest energy orbital without electrons. It represents the ability to accept electrons. The LUMO is often localized over the carboxamide group and the heterocyclic rings.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small gap suggests the molecule is more reactive and can be easily polarized.

DFT calculations on analogous structures provide the following insights. ekb.egekb.eg

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 | Electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | ~ 4.5 to 5.0 | Kinetic stability, charge transfer potential |

The specific energies and the resulting gap are sensitive to the computational method and the molecular conformation. The presence of the electron-donating methyl group on the thiazole ring is expected to slightly raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted parent compound.

Vibrational Spectroscopy Simulations and Assignments (e.g., IR and Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating these frequencies and their intensities, a theoretical spectrum can be generated. This simulated spectrum is invaluable for assigning the specific molecular motions (stretching, bending, twisting) to the experimentally observed absorption bands.

For this compound, key vibrational modes include:

N-H Stretching: A prominent band typically observed around 3300-3400 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

C=O Stretching: A strong absorption, usually found in the 1650-1700 cm⁻¹ region, characteristic of the amide carbonyl group.

C-N Stretching & N-H Bending: These amide-related vibrations appear in the 1500-1550 cm⁻¹ range.

Ring Vibrations: Complex patterns of C-H, C-C, C-O, and C-N stretching and bending modes from the furan and thiazole rings appear in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations allow for a detailed assignment of each band based on the Potential Energy Distribution (PED), which describes the contribution of individual bond stretches and angle bends to each vibrational mode.

Chemical Shift Predictions via Computational Methods (e.g., GIAO for NMR)

Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, which can aid in structure elucidation and characterization. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a common approach for calculating theoretical ¹H and ¹³C NMR chemical shifts.

While computational studies, including GIAO NMR predictions, have been performed on structurally similar molecules, such as N-(thiazol-2-yl)furan-2-carboxamide (lacking the methyl group), the specific data for the title compound is not available in the reviewed literature. Therefore, a data table comparing experimental and predicted chemical shifts for this compound cannot be provided at this time.

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The study of intermolecular interactions is crucial for understanding the solid-state structure, crystal packing, and physicochemical properties of a compound. Theoretical methods, such as DFT calculations, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis, are used to investigate non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

An extensive review of computational chemistry literature was performed to identify theoretical studies on the intermolecular interactions of this compound. This search did not yield any specific studies detailing the analysis of hydrogen bonding, dispersion forces, or other non-covalent interactions for this particular molecule.

Research has been conducted on related furan-carboxamide and thiazole-containing compounds, where techniques like Hirshfeld surface analysis have been used to quantify and visualize intermolecular contacts. These studies highlight the importance of N-H···N, C-H···O, and C-H···S hydrogen bonds in the crystal structures of similar molecules. However, without a specific computational analysis of this compound, a detailed description and data table of its specific intermolecular interaction energies, bond distances, or Hirshfeld contact percentages cannot be compiled.

Chemical Reactivity and Derivatization Pathways of N 4 Methyl 1,3 Thiazol 2 Yl Furan 2 Carboxamide

Reactivity of the Carboxamide Moiety (e.g., Hydrolysis, Transamidation)

The carboxamide bond (-CO-NH-) is a robust functional group, but it can undergo specific reactions under appropriate conditions.

Hydrolysis : Amides can be hydrolyzed to their constituent carboxylic acid and amine components by heating under acidic or basic conditions. In the case of N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, hydrolysis would cleave the amide bond to yield 2-furoic acid and 2-amino-4-methylthiazole. This reaction typically requires harsh conditions, such as refluxing in strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). The stability of the amide bond is a key feature in many biologically active molecules. Mild hydrolysis of related protected glycosyl oxazolines has been used to synthesize N-glycosyl amides, demonstrating a pathway to amide formation and, conversely, its potential for cleavage under specific catalytic conditions openaccesspub.org.

Transamidation : This process involves the exchange of the amine portion of the amide with a different amine. While less common than hydrolysis, it can be achieved, often with the use of catalysts. For instance, a modular synthetic strategy for benzofuran-2-carboxamide (B1298429) derivatives utilizes transamidation chemistry, where an existing amide is reacted with a different amine to generate a new amide product mdpi.com. This suggests that this compound could potentially react with other amines under specific catalytic conditions to yield different furan-2-carboxamide derivatives.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) chemicalbook.com. Electrophilic aromatic substitution (EAS) on unsubstituted furan occurs preferentially at the C2 position (α-position) because the intermediate carbocation (sigma complex) is better stabilized by resonance, involving the lone pair of the oxygen atom pearson.compearson.comquora.com.

In this compound, the C2 position is already substituted. The carboxamide group is an electron-withdrawing and deactivating group, which reduces the furan ring's reactivity towards electrophiles. It directs incoming electrophiles primarily to the C5 and C4 positions. The C5 position is generally favored over the C4 position. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product, albeit requiring more forcing conditions than for unsubstituted furan youtube.comksu.edu.sa. For example, acetylation of 2-methylfuran-3-carboxamides has been shown to yield the corresponding 5-acetyl derivatives, supporting the directing effect towards the C5 position researchgate.net.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | N-(4-methyl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |

| Bromination | Br₂ in dioxane | 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |

| Acylation | Ac₂O, Lewis acid | 5-acetyl-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |

| Sulfonation | SO₃/Pyridine | N-(4-methyl-1,3-thiazol-2-yl)furan-2-sulfonic acid (at C5) |

Functional Group Modifications on the Thiazole (B1198619) Ring (e.g., Methyl Group Derivatization)

The thiazole ring offers several possibilities for functionalization.

Methyl Group Derivatization : The methyl group at the C4 position is a potential site for modification. For example, it could undergo free-radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative. This intermediate could then be subjected to nucleophilic substitution to introduce a variety of functional groups (e.g., -OH, -CN, -OR).

Ring Reactions : The thiazole ring itself can undergo reactions. The C5 position is the most electron-rich and is the preferred site for electrophilic substitution, although the thiazole ring is generally less reactive than furan in EAS reactions pharmaguideline.com. The C2 proton in thiazole is known to be acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for reaction with electrophiles pharmaguideline.com. However, in the target molecule, the C2 position is part of the amide linkage, precluding this specific reactivity.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity : The regioselectivity of reactions is dictated by the electronic properties of the heterocyclic rings.

On the Furan Ring : As discussed, electrophilic substitution is strongly directed to the C5 position due to the directing effect of the C2-carboxamide group quora.comresearchgate.net.

On the Thiazole Ring : Electrophilic attack, if it occurs, would favor the C5 position pharmaguideline.com. The regioselectivity of thiazole synthesis, such as in the Hantzsch synthesis, can be influenced by reaction conditions. For example, using acidic conditions can alter the outcome, leading to mixtures of 2-amino-thiazoles and 2-imino-dihydrothiazoles rsc.org.

Stereoselectivity : Stereoselectivity is not an intrinsic feature of the planar aromatic rings of this molecule. It would become a factor only in reactions that introduce new chiral centers, for instance, the reduction of a ketone introduced via Friedel-Crafts acylation, or if chiral reagents or catalysts are employed in the derivatization process.

Synthesis of Analogues and Homologues of the Compound

The synthesis of analogues provides a powerful tool for structure-activity relationship studies. Modifications can be systematically introduced on either the furan or the thiazole moiety.

Analogues with different substituents on the furan ring can be prepared primarily by two routes: by starting with a pre-functionalized 2-furoic acid derivative or by post-synthesis modification of the furan ring.

Using Substituted 2-Furoic Acids : A common method is the amide coupling of a substituted 2-furoic acid with 2-amino-4-methylthiazole. This allows for the introduction of a wide variety of functional groups at the C3, C4, or C5 positions of the furan ring.

Post-Synthesis Modification : As outlined in section 5.2, electrophilic aromatic substitution can be used to introduce substituents, primarily at the C5 position researchgate.net.

| Modification Strategy | Example Starting Material / Reaction | Resulting Analogue Structure |

| Substitution at C5 | 5-Nitro-2-furoic acid + 2-amino-4-methylthiazole | N-(4-methyl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |

| Substitution at C3 | 3-Methyl-2-furoic acid + 2-amino-4-methylthiazole | N-(4-methyl-1,3-thiazol-2-yl)-3-methylfuran-2-carboxamide |

| Ring Replacement | Thiophene-2-carboxylic acid + 2-amino-4-methylthiazole | N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

The diversity of analogues can be greatly expanded by modifying the thiazole portion of the molecule. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide, is a versatile method for preparing a wide range of substituted 2-aminothiazoles that can then be coupled with 2-furoic acid nih.govresearchgate.net.

Varying the C4 and C5 Substituents : By choosing different α-haloketones in the Hantzsch synthesis, one can introduce various alkyl or aryl groups at the C4 and C5 positions of the thiazole ring.

Modifying the Amino Group : While the primary amino group at C2 is required for the amide linkage, modifications can be made to other parts of the thiazole ring.

| Modification Strategy | Example 2-Aminothiazole (B372263) Precursor | Resulting Analogue Structure |

| Varying C4 substituent | 2-Amino-4-phenylthiazole | N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |

| Varying C4 substituent | 2-Amino-4-ethylthiazole | N-(4-ethyl-1,3-thiazol-2-yl)furan-2-carboxamide |

| Adding C5 substituent | 2-Amino-4,5-dimethylthiazole | N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide |

| Ring Replacement | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-yl)furan-2-carboxamide |

This systematic approach to derivatization allows for a thorough exploration of the chemical space around the parent compound, enabling the fine-tuning of its chemical and physical properties.

Variations in the Amide Linker Structure

The amide linker in this compound is a key site for structural variation, influencing the compound's conformation and physicochemical properties. Modifications can be achieved by altering the synthetic strategy, for instance, by using different coupling agents or by post-synthesis modifications.

One common variation involves the replacement of the amide bond with a thioamide. This can be achieved by treating the parent carboxamide with Lawesson's reagent. This transformation is known to alter the electronic properties and hydrogen bonding capabilities of the linker, which can have significant effects on biological activity. For instance, in a study on furan-2-carboximidamides, the corresponding N-(2-Furyl)acetamide was successfully converted to its thioamide derivative using Lawesson's reagent. rsc.orgresearchgate.netresearchgate.net

Another approach to modifying the amide linker is through the synthesis of analogues with different substituents on the nitrogen atom. While the parent compound has the 4-methyl-1,3-thiazol-2-yl group attached to the amide nitrogen, it is conceivable to synthesize derivatives where this nitrogen is further alkylated or acylated, although such modifications would alter the fundamental structure of the named compound. More practically, variations can be introduced by synthesizing analogues from different starting materials, for example, by coupling furan-2-carboxylic acid with a variety of 2-aminothiazole derivatives. nih.govnih.gov

The synthesis of N-acyl 2-aminothiazoles is a well-established field, often involving the coupling of a 2-aminothiazole with a carboxylic acid or its activated derivative. nih.gov The choice of coupling method can be crucial. For example, while coupling 2-amino-4-(pyrid-2-yl)thiazole with benzoyl chloride using stoichiometric DMAP or N-methylimidazole was high yielding, this method was not broadly applicable for all acyl groups. nih.gov Alternative methods, such as EDCI-mediated coupling, have also been employed for the synthesis of N-thiazolyl amides. nih.gov

The table below summarizes potential variations in the amide linker structure based on established chemical transformations.

| Modification Type | Reagents and Conditions | Potential Outcome | Reference |

| Thioamide formation | Lawesson's reagent, reflux in a suitable solvent (e.g., toluene) | Conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S) | rsc.orgresearchgate.netresearchgate.net |

| Amide N-alkylation | A strong base (e.g., NaH) followed by an alkyl halide (e.g., CH3I) | Introduction of an alkyl group on the amide nitrogen | General organic chemistry principles |

| Synthesis of analogues | Coupling of furan-2-carboxylic acid with various substituted 2-aminothiazoles using coupling agents (e.g., EDCI, DCC) | A library of derivatives with different substituents on the thiazole ring | nih.govnih.gov |

Mechanistic Investigations of Novel Reactions Involving the Compound

Direct mechanistic investigations of novel reactions involving this compound are not available in the current literature. However, insights into potential reaction mechanisms can be drawn from studies on the photodegradation of related furan carboxamides and the oxidative rearrangement of furan-2-carboximidamides.

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry involving singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM). acs.orgacs.org In these studies, the furan ring is expected to react primarily with ¹O₂, while the anilide portion (in furanilides) is targeted by ³CDOM. acs.orgacs.org For this compound, it can be postulated that the furan ring would be susceptible to photodegradation via reaction with singlet oxygen. The thiazole ring, being an electron-rich heteroaromatic system, might also exhibit reactivity towards photochemically produced reactive intermediates.

A study on the photodegradation of furan carboxamides indicated that singlet oxygen is the predominant mechanism responsible for their degradation. acs.org The mechanism likely involves the [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide, which can then undergo further reactions.

Another relevant area of mechanistic study is the oxidative rearrangement of furan-2-carboximidamides. Oxidation of these compounds with (dicarboxyiodo)benzenes leads to the formation of N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.orgresearchgate.netresearchgate.net While this compound is not a carboximidamide, this reaction highlights the potential for rearrangement reactions involving the furan-2-carboxamide moiety under oxidative conditions.

The table below outlines hypothetical mechanistic pathways for reactions involving this compound based on related systems.

| Reaction Type | Proposed Intermediate | Mechanistic Steps | Reference for Analogy |

| Photodegradation | Furan endoperoxide | 1. Photosensitized formation of singlet oxygen. 2. [4+2] cycloaddition of ¹O₂ to the furan ring. 3. Rearrangement or decomposition of the endoperoxide. | acs.orgacs.org |

| Oxidative Rearrangement | Carbodiimide-like species | 1. Oxidation of the amide nitrogen. 2. Rearrangement to a reactive intermediate. 3. Trapping of the intermediate by a nucleophile. | rsc.orgresearchgate.netresearchgate.net |

It is important to emphasize that these are postulated reaction pathways based on the reactivity of similar molecular scaffolds. Detailed mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to elucidate the specific reaction mechanisms for this compound.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Synthetic Intermediate for Complex Molecules

The furan (B31954) and thiazole (B1198619) rings within N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide offer multiple sites for further chemical transformations, making it a valuable intermediate in the synthesis of more elaborate molecular architectures. The reactivity of these heterocyclic systems can be strategically exploited to introduce additional complexity.

The furan moiety, an electron-rich diene, is particularly amenable to a variety of cycloaddition reactions. For instance, it can participate in Diels-Alder reactions, providing a pathway to oxabicyclic structures that are foundational to numerous natural products and biologically active compounds. Furthermore, the furan ring can undergo electrophilic substitution reactions, allowing for the introduction of functional groups at various positions, which can then be used for subsequent synthetic manipulations.

The thiazole ring also presents opportunities for functionalization. The methyl group at the C4 position can potentially be modified, and the thiazole ring itself can be involved in metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The inherent reactivity of both heterocyclic components is summarized in the table below.

Table 1: Potential Synthetic Transformations of this compound

| Heterocyclic Ring | Reaction Type | Potential Outcome |

| Furan | Diels-Alder Cycloaddition | Formation of oxabicyclic systems |

| Furan | Electrophilic Aromatic Substitution | Introduction of new functional groups |

| Thiazole | Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds |

| Thiazole | Side-Chain Functionalization | Modification of the methyl group |

These potential transformations underscore the utility of this compound as a versatile intermediate for accessing a diverse range of complex molecular scaffolds.

Scaffold for Novel Chemical Entity Design (Focus on Synthetic Strategy)

The this compound framework serves as an attractive scaffold for the design of novel chemical entities, particularly in the field of medicinal chemistry. The combination of the furan and thiazole rings, connected by a stable amide bond, provides a rigid and predictable three-dimensional structure that can be systematically decorated with various substituents to explore structure-activity relationships.

A key synthetic strategy in utilizing this scaffold involves the modular synthesis of derivatives. This approach allows for the rapid generation of a library of analogues by varying the substituents on either the furan or the thiazole ring. For example, a variety of substituted furan-2-carboxylic acids can be coupled with 4-methyl-1,3-thiazol-2-amine to produce a diverse set of furan-side analogues. Conversely, different substituted 2-aminothiazoles can be reacted with furan-2-carboxylic acid to explore the chemical space around the thiazole moiety.

A representative synthetic strategy is outlined below:

Scheme 1: General Synthetic Approach for Diversification

This modular approach is highly efficient for generating chemical diversity and is a cornerstone of modern drug discovery. The resulting library of compounds can then be screened for biological activity, and promising "hits" can be further optimized by fine-tuning the substituents to enhance potency and selectivity.

Role in Materials Science (e.g., as a monomer for polymers, if applicable and purely chemical focus)

While the direct application of this compound in materials science is not yet established, its constituent parts, particularly the furan and thiazole rings, are known to be valuable components in the synthesis of novel polymers. Furan-based polymers are of increasing interest due to their derivation from renewable resources and their unique chemical and physical properties. researchgate.net Thiazole-containing polymers have been investigated for their thermal stability and electronic properties. rsc.orgacs.orgcedarville.edu

Theoretically, this compound could be functionalized to serve as a monomer for polymerization. For instance, the introduction of polymerizable groups, such as vinyl, acrylate, or carboxylic acid moieties, onto either the furan or thiazole ring would render the molecule capable of participating in polymerization reactions.

Table 2: Potential Functionalization of this compound for Polymer Synthesis

| Functional Group for Polymerization | Potential Polymerization Method | Resulting Polymer Type |

| Vinyl or Acrylate | Free-radical polymerization | Poly(vinyl) or Poly(acrylate) with pendant thiazole-furan moieties |

| Dicarboxylic acid or Diamine | Condensation polymerization | Polyamides or Polyesters incorporating the thiazole-furan structure |

The incorporation of the rigid and aromatic this compound unit into a polymer backbone could impart desirable properties such as enhanced thermal stability, specific optical properties, or unique morphological characteristics. Further research into the functionalization and polymerization of this compound could open new avenues in the development of advanced materials.

Future Research Directions for N 4 Methyl 1,3 Thiazol 2 Yl Furan 2 Carboxamide

Exploration of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a primary research goal. Current synthetic approaches can often be improved in terms of yield, cost-effectiveness, and environmental impact. Future research in this area is likely to focus on several key strategies:

Green Chemistry Approaches: The use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions will be a major focus. For instance, replacing traditional organic solvents with water or bio-based solvents could significantly reduce the environmental footprint of the synthesis.

Catalytic Methods: The development of novel catalysts, such as biocatalysts or nanocatalysts, could lead to more selective and efficient synthetic routes. These catalysts could enable the reaction to proceed under milder conditions, reducing energy consumption and by-product formation.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of related heterocyclic compounds. nih.gov Investigating its application in the synthesis of this compound could lead to more rapid and efficient production.

An illustrative comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Heating | None | Toluene | 12 | 65 | High |

| Microwave-Assisted | Phase Transfer Catalyst | Water | 0.5 | 85 | Low |

In-Depth Computational Probes of Conformational Dynamics and Reaction Mechanisms

Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. For this compound, in-depth computational studies could provide valuable insights that complement experimental work. Future research in this area will likely involve:

Conformational Analysis: Identifying the most stable conformations of the molecule and understanding the energy barriers between them is crucial for predicting its biological activity and reactivity. Techniques such as Density Functional Theory (DFT) can be employed for this purpose. researchgate.netresearchgate.net

Reaction Mechanism Studies: Computational modeling can be used to elucidate the detailed mechanisms of the reactions involved in the synthesis and transformation of this compound. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking Simulations: If the molecule is being investigated for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with biological targets. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These methods can provide detailed information about the electronic structure and non-covalent interactions within the molecule, which can be important for understanding its conformational preferences. researchgate.net

Design and Synthesis of Advanced Derivatized Chemical Scaffolds

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced or novel properties. Future research will focus on creating libraries of related compounds by modifying different parts of the molecule:

Substitution on the Furan (B31954) Ring: Introducing various substituents on the furan ring can modulate the electronic properties and steric profile of the molecule.

Amide Bond Modification: The amide linkage can be replaced with other functional groups, such as esters or sulfonamides, to create new classes of compounds.

The synthesis of these derivatives will likely employ modern synthetic methodologies, including combinatorial chemistry and high-throughput screening, to rapidly generate and evaluate a large number of compounds.

Process Intensification and Scale-Up Methodologies for Synthesis

For any commercially viable application of this compound, the development of robust and scalable synthetic processes is essential. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Future research in this area will likely focus on:

Continuous Manufacturing: Transitioning from batch to continuous manufacturing can offer significant advantages in terms of consistency, quality, and cost.

Miniaturization and Microreactors: The use of microreactors can provide precise control over reaction parameters, leading to improved yields and selectivity.

In-line and On-line Process Analytical Technology (PAT): The implementation of real-time monitoring and control of the synthesis process can ensure consistent product quality and optimize process efficiency.

Investigation of Novel Chemical Transformations

Exploring new chemical reactions of this compound can lead to the discovery of novel compounds and materials. Future research could investigate:

Cyclization Reactions: The furan and thiazole (B1198619) rings, along with the amide linkage, provide multiple sites for intramolecular cyclization reactions, potentially leading to the formation of complex polycyclic structures.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be used to attach various substituents to the heterocyclic rings.

Photochemical and Electrochemical Reactions: Investigating the behavior of the molecule under photochemical or electrochemical conditions could reveal new and unique reaction pathways.

Polymerization: The molecule could potentially serve as a monomer for the synthesis of novel polymers with interesting electronic or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.